molecular formula C21H23N3O2S B3567115 N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

Cat. No.: B3567115
M. Wt: 381.5 g/mol
InChI Key: RDCKPULITKQJBN-UHFFFAOYSA-N
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Description

“N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide” is a complex organic compound. It contains a quinazolinyl group, which is a type of heterocyclic compound. This class of compounds is known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolinyl group would likely contribute to the rigidity of the molecule, while the diethylamino and thioacetamide groups could potentially participate in various interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinyl, diethylamino, and thioacetamide groups could affect properties such as solubility, melting point, and reactivity .

Future Directions

The study of quinazolinyl compounds is an active area of research due to their wide range of biological activities. Therefore, it’s possible that future research could uncover more information about this specific compound, including its synthesis, properties, and potential applications .

Properties

IUPAC Name

N,N-diethyl-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-4-23(5-2)19(25)14-27-21-22-17-12-8-7-11-16(17)20(26)24(21)18-13-9-6-10-15(18)3/h6-13H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCKPULITKQJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide
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Reactant of Route 6
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N,N-diethyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide

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